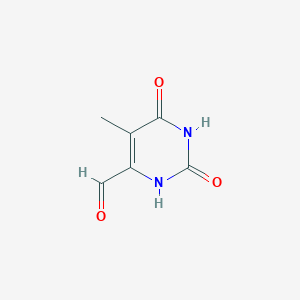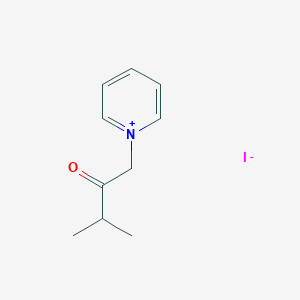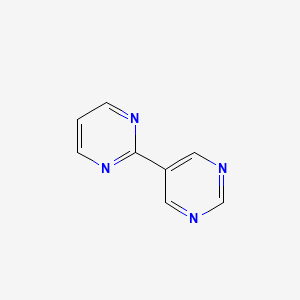
2-(Pyrimidin-5-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrimidin-5-yl)pyrimidine is a heterocyclic compound that consists of two pyrimidine rings connected at the 5-position of one ring and the 2-position of the other. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-5-yl)pyrimidine can be achieved through several methods. One common approach involves the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone under acidic or basic conditions . Another method includes the cyclization of appropriate precursors in the presence of catalysts such as ammonium acetate or polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-(Pyrimidin-5-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce functional groups such as amino, thiol, or halide groups .
科学的研究の応用
2-(Pyrimidin-5-yl)pyrimidine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
作用機序
The mechanism of action of 2-(Pyrimidin-5-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with nucleic acids, affecting processes such as DNA replication and transcription .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Pyrimidin-4-yl)pyrimidine: Similar structure but with the connection at the 4-position of one pyrimidine ring.
2-(Pyrimidin-6-yl)pyrimidine: Similar structure but with the connection at the 6-position of one pyrimidine ring.
Uniqueness
2-(Pyrimidin-5-yl)pyrimidine is unique due to its specific connectivity, which can influence its chemical reactivity and biological activity. The position of the connection between the two pyrimidine rings can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
特性
分子式 |
C8H6N4 |
|---|---|
分子量 |
158.16 g/mol |
IUPAC名 |
2-pyrimidin-5-ylpyrimidine |
InChI |
InChI=1S/C8H6N4/c1-2-11-8(12-3-1)7-4-9-6-10-5-7/h1-6H |
InChIキー |
YLKHVKXTIXZXRI-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)C2=CN=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


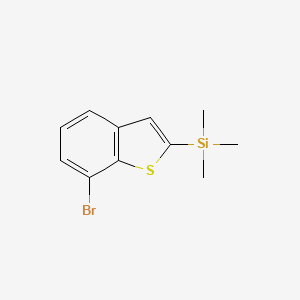
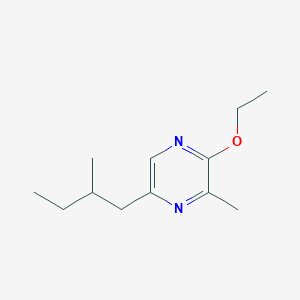
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
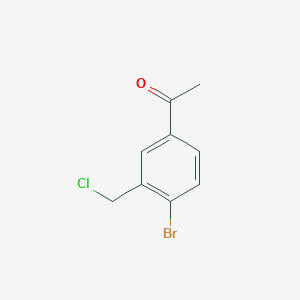
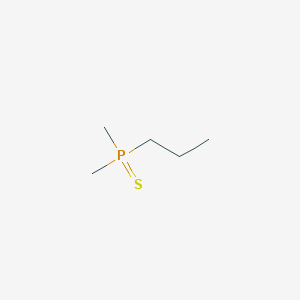

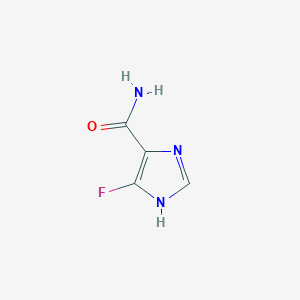
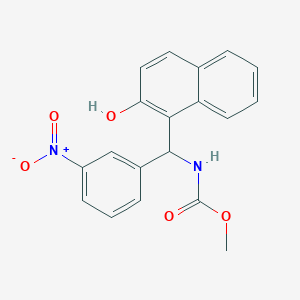

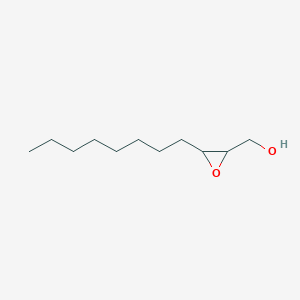
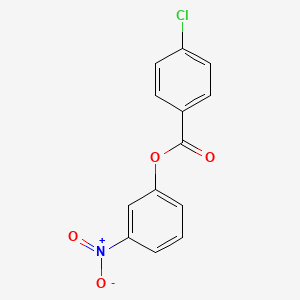
![N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B13988835.png)
